molecular formula C44H78N4O8 B1619495 Tetrakis(2,2,6,6-tetramethyl-4-piperidyl) butane-1,2,3,4-tetracarboxylate CAS No. 64022-61-3

Tetrakis(2,2,6,6-tetramethyl-4-piperidyl) butane-1,2,3,4-tetracarboxylate

Cat. No. B1619495
CAS RN: 64022-61-3
M. Wt: 791.1 g/mol
InChI Key: NZNAAUDJKMURFU-UHFFFAOYSA-N
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Description

Tetrakis(2,2,6,6-tetramethyl-4-piperidyl) butane-1,2,3,4-tetracarboxylate is a chemical compound with the molecular formula C44H78N4O8 . It has a molar mass of 791.11 .


Synthesis Analysis

The synthesis of Tetrakis(2,2,6,6-tetramethyl-4-piperidyl) butane-1,2,3,4-tetracarboxylate generally involves an esterification reaction between 1,2,3,4-butanetetracarboxylic acid and 2,2,6,6-tetramethyl-4-piperidinol .


Chemical Reactions Analysis

Tetrakis(2,2,6,6-tetramethyl-4-piperidyl) butane-1,2,3,4-tetracarboxylate can be used as a photostabilizer, which enhances the light stability of plastic products . The exact chemical reactions it undergoes in this role are not specified in the available resources.


Physical And Chemical Properties Analysis

This compound has a density of 1.1g/cm³ . Its boiling point is 741.8°C at 760 mmHg , and it has a flash point of 402.4°C . The vapor pressure of this compound is 7.16E-22mmHg at 25°C , and its refractive index is 1.525 .

Scientific Research Applications

Polymer Synthesis and Modification

Tetrakis(2,2,6,6-tetramethyl-4-piperidyl) butane-1,2,3,4-tetracarboxylate is utilized in the synthesis of four-arm star homopolymers and graft copolymers. A study by Moschogianni, Pispas, and Hadjichristidis (2001) demonstrated its use in atom transfer radical polymerization (ATRP) for synthesizing star polymers of methyl methacrylate and graft copolymers with polystyrene backbones and poly(t-butyl methacrylate) grafts (Moschogianni, Pispas, & Hadjichristidis, 2001).

Crystal Engineering and Co-Crystal Formation

The compound plays a role in crystal engineering. Kole, Tan, Koh, and Vittal (2012) utilized it for creating co-crystals with linear dipyridyl spacers, demonstrating its ability to form complex structures like interpenetrated networks (Kole, Tan, Koh, & Vittal, 2012).

Metal-Organic Frameworks (MOFs) and Coordination Complexes

It's used in forming metal-organic frameworks and coordination complexes. For example, Frenzel, Korb, and Lang (2016) reported on a distorted trigonal-planar-coordinated tetrakis(triphenylphosphanyl)disilver salt of butane-1,1,4,4-tetracarboxylic acid, highlighting its role in forming complex molecular structures (Frenzel, Korb, & Lang, 2016).

Study of Acid Sites and Complex Formation

This chemical is also significant in studying acid sites and complex formation. Fionov and Sadykov (2007) used its derivative, 1,4-bis(2,2,6,6-tetramethyl-1-oxyl-4-piperidyl)butane, to study paramagnetic complexes and acid sites on surfaces like SiO2 and γ-Al2O3 (Fionov & Sadykov, 2007).

Synthesis and Structural Analysis

Its derivatives have been pivotal in synthesizing new compounds and analyzing molecular structures. For instance, Lee, Takanashi, Ichinohe, and Sekiguchi (2003) used a derivative for forming new cyclotetrametallenes, providing insights into the structural peculiarities and mechanisms of formation (Lee, Takanashi, Ichinohe, & Sekiguchi, 2003).

Safety And Hazards

Tetrakis(2,2,6,6-tetramethyl-4-piperidyl) butane-1,2,3,4-tetracarboxylate may have some toxicity and should be avoided from ingestion or direct contact with skin and eyes . It is flammable and should be kept away from open flames or high-temperature objects . It should be stored in a cool, ventilated place, away from fire sources and flammable substances . When using or handling this compound, appropriate personal protective equipment, such as gloves, protective glasses, and a protective mask, should be worn .

properties

IUPAC Name

tetrakis(2,2,6,6-tetramethylpiperidin-4-yl) butane-1,2,3,4-tetracarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C44H78N4O8/c1-37(2)19-27(20-38(3,4)45-37)53-33(49)17-31(35(51)55-29-23-41(9,10)47-42(11,12)24-29)32(36(52)56-30-25-43(13,14)48-44(15,16)26-30)18-34(50)54-28-21-39(5,6)46-40(7,8)22-28/h27-32,45-48H,17-26H2,1-16H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZNAAUDJKMURFU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(CC(N1)(C)C)OC(=O)CC(C(CC(=O)OC2CC(NC(C2)(C)C)(C)C)C(=O)OC3CC(NC(C3)(C)C)(C)C)C(=O)OC4CC(NC(C4)(C)C)(C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C44H78N4O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30867047
Record name 1,2,3,4-Butanetetracarboxylic acid, 1,2,3,4-tetrakis(2,2,6,6-tetramethyl-4-piperidinyl) ester
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Molecular Weight

791.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Dry Powder
Record name 1,2,3,4-Butanetetracarboxylic acid, 1,2,3,4-tetrakis(2,2,6,6-tetramethyl-4-piperidinyl) ester
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Product Name

Tetrakis(2,2,6,6-tetramethyl-4-piperidyl) butane-1,2,3,4-tetracarboxylate

CAS RN

64022-61-3
Record name Tetrakis(2,2,6,6-tetramethyl-4-piperidyl) 1,2,3,4-butanetetracarboxylate
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Record name 1,2,3,4-Butanetetracarboxylic acid, 1,2,3,4-tetrakis(2,2,6,6-tetramethyl-4-piperidinyl) ester
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Record name 1,2,3,4-Butanetetracarboxylic acid, 1,2,3,4-tetrakis(2,2,6,6-tetramethyl-4-piperidinyl) ester
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Record name 1,2,3,4-Butanetetracarboxylic acid, 1,2,3,4-tetrakis(2,2,6,6-tetramethyl-4-piperidinyl) ester
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Record name Tetrakis(2,2,6,6-tetramethyl-4-piperidyl) butane-1,2,3,4-tetracarboxylate
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
J Lee, Y Urakawa, S Motokucho, H Nakatani - Polymer Degradation and …, 2019 - Elsevier
Selective flame retardant decomposition and polymer recycling in a polystyrene (PS) material containing hexabromocyclododecane (HBCD) were studied using a paint-type copper …

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